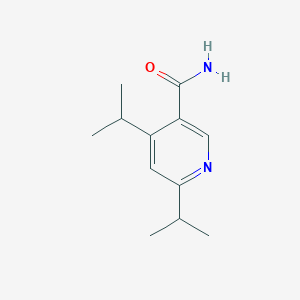

4,6-Diisopropylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28g/mol |

IUPAC Name |

4,6-di(propan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H18N2O/c1-7(2)9-5-11(8(3)4)14-6-10(9)12(13)15/h5-8H,1-4H3,(H2,13,15) |

InChI Key |

FEYSKSPLDNSHSL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=NC=C1C(=O)N)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=NC=C1C(=O)N)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diisopropylnicotinamide and Its Direct Precursors/analogs

Established Synthetic Routes to 4,6-Diisopropylnicotinamide

The synthesis of this compound can be achieved through various established routes, primarily involving key intermediates like 4-acetyl-N,N-diisopropylnicotinamide and 6-chloro-N,N-diisopropylnicotinamide.

Synthesis via 4-acetyl-N,N-diisopropylnicotinamide as a Key Intermediate

A notable pathway to this compound involves the use of 4-acetyl-N,N-diisopropylnicotinamide as a crucial building block. researchgate.netrsc.org This intermediate can be synthesized through a couple of methods. One approach starts from N,N-diisopropyl-4-lithionicotinamide, though this often results in a low yield. researchgate.netrsc.org A more efficient, four-step sequence begins with pyridine-3,4-dicarboxylic anhydride. researchgate.netrsc.org

Once obtained, 4-acetyl-N,N-diisopropylnicotinamide serves as a versatile precursor. For instance, it has been utilized in the synthesis of ellipticine (B1684216) analogues. ucc.ie In one documented synthesis, it was reacted with 2-lithio-5-methoxy-1-phenylsulphonylindole to form N,N-diisopropyl-4-[1-(5-methoxy-1-phenylsulphonylindol-2-yl)-1-hydroxyethyl]nicotinamide. researchgate.netrsc.org This product subsequently undergoes hydrolysis and reduction to yield other complex molecules. researchgate.net

However, attempts to condense the lithio derivative of 1-phenylsulphonyl-1H-pyrrolo[3,2-c]pyridine with 4-acetyl-N,N-diisopropylnicotinamide have been unsuccessful across a wide range of temperatures. rsc.org

Synthesis of 6-Chloro-N,N-diisopropylnicotinamide and its Conversion

Another significant precursor is 6-chloro-N,N-diisopropylnicotinamide. sigmaaldrich.comchemuniverse.com This compound is a solid at room temperature with a purity of 95-98%. sigmaaldrich.comchemuniverse.com Its synthesis can be part of a multi-step process to create more complex molecules. smolecule.com

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. This reactivity is fundamental to its conversion into other derivatives. For instance, lithiation of 2-chloronicotinic acid and its di-isopropyl amide with lithium tetramethylpiperidide (LiTMP) has been shown to proceed with high selectivity at the 4-position. mdpi.com Similarly, the lithiation of 2-chloro-5-bromopyridine using lithium diisopropylamide (LDA) also demonstrates regioselectivity for the 4-position. mdpi.com

Utilization of Lithium Diisopropylamide (LDA) in Nicotinamide (B372718) Synthesis

Lithium diisopropylamide (LDA) is a powerful, sterically hindered base frequently employed in organic synthesis, particularly for the deprotonation of carbon acids. Its role in the synthesis of nicotinamide derivatives is primarily centered on directed ortho-lithiation strategies.

Ortho-Lithiation Strategies for Pyridine Systems

Directed ortho-lithiation is a valuable technique for the regioselective functionalization of aromatic rings, including the pyridine nucleus of nicotinamides. core.ac.uk This method involves a directing metalating group (DMG) on the pyridine ring that directs the lithiation to the adjacent ortho position. clockss.org The use of a hindered base like LDA is often crucial to prevent the addition of the lithium reagent to the C=N bond of the pyridine ring, especially at low temperatures in anhydrous solvents like THF. clockss.org

In the context of nicotinamide derivatives, the amide group can act as a DMG. For example, the lithiation of 5-bromonicotinic acid protected as a tertiary amide with LDA has been reported. acs.org The regioselectivity of the lithiation can be influenced by the choice of the lithium amide base; for instance, using lithium 2,2,6,6-tetramethylpiperidide (LTMP) versus LDA can lead to unusual C-2 and C-4 regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. acs.org

Mechanistic Aspects of LDA-Mediated Transformations

The mechanism of LDA-mediated ortho-lithiation is thought to be a two-step process. core.ac.uk The initial step involves a reversible complexation between the LDA and the substrate, forming a pre-lithiation complex. core.ac.uk This is followed by the rate-determining deprotonation step. core.ac.uk The geometry of this complex is critical for ensuring that deprotonation occurs at the desired position, a concept known as the Complex Induced Proximity Effect (CIPE). core.ac.uk

Studies on LDA-mediated reactions have shown that the process can proceed through either open dimer- or monomer-based transition states of LDA. researchgate.net The aggregation state of LDA can be influenced by factors such as the presence of lithium chloride, which can catalyze the reaction by favoring monomer-based pathways. researchgate.net Isotope labeling experiments have indicated that the metalation of some pyridine derivatives with LDA can be non-regioselective, with the ortho position being kinetically favored. core.ac.uk

Advanced Methodologies for Derivatization of the Nicotinamide Scaffold

The nicotinamide scaffold is a versatile platform for the development of new chemical entities. Advanced methodologies for its derivatization are continually being explored to create diverse molecular architectures.

One approach involves introducing bicyclic aromatic fragments to the nicotinamide scaffold. researchgate.net Another strategy focuses on creating nicotinamide derivatives with a diarylamine-modified scaffold. nih.gov These modifications aim to explore new chemical space and potentially enhance the biological activities of the resulting compounds.

The derivatization of the nicotinamide scaffold can also be achieved through dearomatization reactions. acs.org These reactions convert the flat, aromatic pyridine ring into a three-dimensional, partially or fully saturated nitrogen heterocycle. acs.org This transformation is significant as it introduces structural complexity. acs.org Various methods, including transition metal-catalyzed hydrosilylation and hydroboration, can achieve selective dearomatization. acs.org

Furthermore, transition metal-catalyzed [2 + 2 + 2] cycloaddition reactions provide a powerful method for the de novo construction of pyridine ring systems, offering control over the substitution pattern. rsc.org

Strategies for Positional Isomerism and Chiral Derivatization

The functionalization of the nicotinamide scaffold allows for the precise placement of substituents, leading to various positional isomers. Furthermore, the introduction of chirality, particularly axial chirality, has been a subject of significant research, yielding molecules with unique stereochemical properties.

Positional isomerism in di-substituted nicotinamides, such as the titular this compound, is achieved through regioselective synthetic routes. The specific placement of functional groups on the pyridine ring is dictated by the choice of starting materials and reaction conditions. For instance, the synthesis of 4-acetyl-N,N-diisopropylnicotinamide , a key precursor for more complex structures, can be approached in multiple ways to ensure the correct positioning of the acetyl group at the C-4 position. One method involves the use of pyridine-3,4-dicarboxylic anhydride in a four-step sequence. rsc.org An alternative, though lower-yield, route starts from N,N-diisopropyl-4-lithionicotinamide . rsc.org The ability to selectively introduce substituents at different positions is fundamental for creating a library of analogs for structure-activity relationship studies. The synthesis of related compounds like 6-chloro-N,N-diisopropylnicotinamide further illustrates the generation of positional isomers through targeted chlorination of the pyridine ring. sigmaaldrich.com

The introduction of chirality into nicotinamide derivatives has been successfully achieved through dynamic atroposelective resolution. mdpi.com This strategy is particularly notable for creating axially chiral nicotinamides, where rotation around a C-C or C-N bond is restricted. In one approach, racemic, oily nicotinamide derivatives are resolved by forming diastereomeric salts with an enantiopure chiral acid, such as dibenzoyltartaric acid (DBTA) . mdpi.com Through crystallization, one diastereomer preferentially precipitates, allowing for the isolation of a nicotinamide with controlled axial chirality. mdpi.com The chiral auxiliary (DBTA) can later be removed, and remarkably, the axial chirality of the free nicotinamide can be retained for a significant period in solution. mdpi.com This method provides a powerful tool for obtaining optically active materials from racemic mixtures without resorting to asymmetric synthesis. mdpi.com

| Strategy | Description | Key Reagents/Intermediates | Target Feature |

| Regioselective Synthesis | Multi-step sequences starting from specifically functionalized pyridine precursors to control the position of substituents. | Pyridine-3,4-dicarboxylic anhydride; N,N-diisopropyl-4-lithionicotinamide | Positional Isomerism |

| Dynamic Preferential Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by crystallization to isolate one enantiomer. | Enantiopure dibenzoyltartaric acid (DBTA) | Chiral Derivatization (Axial Chirality) |

Annulation and Ring-Forming Reactions yielding Fused Pyridine Systems (e.g., pyrido[4,3-b]carbazoles, carbolines) involving Nicotinamide Precursors

Nicotinamide analogs serve as versatile building blocks for the synthesis of polycyclic aromatic systems through annulation, or ring-forming, reactions. These reactions construct new rings onto the existing pyridine framework, leading to valuable heterocyclic scaffolds like pyrido[4,3-b]carbazoles and carbolines.

Pyrido[4,3-b]carbazoles , also known as ellipticine analogs, are a class of compounds with significant interest due to their biological activities. nih.govresearchgate.net The synthesis of these fused systems has been accomplished using nicotinamide precursors. A key example is the use of 4-acetyl-N,N-diisopropylnicotinamide as a starting building block to create 11-amino-substituted-6H-pyrido[4,3-b]carbazoles. rsc.org The synthetic sequence involves several key transformations:

Condensation: The nicotinamide precursor is treated with a lithiated indole, specifically 2-lithio-5-methoxy-1-phenylsulphonylindole , to form a hydroxyethyl-nicotinamide intermediate. rsc.org

Hydrolysis and Reduction: The resulting adduct undergoes hydrolysis and reduction. rsc.org

Cyclization: The subsequent amides are cyclized using a dehydrating agent like phosphorus trichloride (B1173362) oxide to form the fused pyridine ring. rsc.org

Deprotection: Finally, the protecting group on the carbazole (B46965) nitrogen is removed to yield the target pyrido[4,3-b]carbazole. rsc.org It is noteworthy that the success of these condensation reactions can be highly dependent on the specific reactants. For instance, attempts to condense 4-acetyl-N,N-diisopropylnicotinamide with the lithio derivative of 1-phenylsulphonyl-1H-pyrrolo[3,2-c]pyridine were unsuccessful under various conditions, highlighting the fine-tuning required for these complex syntheses. rsc.org

Carbolines are another important class of fused pyridine systems. Their synthesis often relies on the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. analis.com.mynih.gov While often initiated from tryptophan derivatives, the principles of this and other annulation reactions can be applied to nicotinamide precursors. analis.com.mynih.gov For example, [5+1] annulation reactions provide a pathway to construct nicotinamide derivatives from α-alkenoyl-α-carbamoylketene dithioacetals and various nucleophiles. researchgate.net This strategy demonstrates the versatility of building the pyridine ring system itself, which can then be further elaborated. The synthesis of β-carboline derivatives can start with L-tryptophan and formaldehyde (B43269) to form a tetrahydro-β-carboline intermediate via the Pictet-Spengler condensation, which is then oxidized and further derivatized. analis.com.mymdpi.com By adapting these ring-forming strategies, the pyridine core of a nicotinamide analog can serve as the foundation for annulation, leading to diverse carboline structures.

| Fused System | Precursor Example | Key Reaction Type | Reagents/Steps |

| Pyrido[4,3-b]carbazole | 4-Acetyl-N,N-diisopropylnicotinamide | Condensation & Cyclization | 2-Lithio-5-methoxy-1-phenylsulphonylindole, POCl₃, Raney-Nickel |

| Carboline | Nicotinamide Analogs (General) | Pictet-Spengler Condensation | β-arylethylamine equivalent, Aldehyde/Ketone |

| Nicotinamide Derivative | α-Alkenoyl-α-carbamoylketene dithioacetals | [5+1] Annulation | Carbon, nitrogen, sulfur, or selenium nucleophiles |

Chemical Reactivity and Mechanistic Insights of 4,6 Diisopropylnicotinamide

Nucleophilic and Electrophilic Reaction Profiles of Nicotinamide (B372718) Derivatives

Nicotinamide derivatives, including 4,6-diisopropylnicotinamide, exhibit a distinct reactivity profile shaped by the electron-withdrawing nature of the nitrogen heteroatom in the pyridine (B92270) ring. This makes the ring system less susceptible to electrophilic attack compared to benzene, but more prone to nucleophilic substitution. uoanbar.edu.iqwikipedia.org

Electrophilic Attack: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq This is due to the inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring carbons. uoanbar.edu.iq Furthermore, in acidic conditions typical for many electrophilic substitution reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation or acylation generally unsuccessful as they tend to occur at the nitrogen atom instead. wikipedia.orggcwgandhinagar.com When electrophilic substitution does occur, it is directed to the 3-position (meta to the nitrogen), as this is the most electron-rich carbon and leads to a more stable reaction intermediate. wikipedia.orgscribd.com In the case of this compound, the bulky isopropyl groups at the 4- and 6-positions would sterically hinder attack at adjacent positions, further favoring substitution at the 3- or 5-positions.

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iq The presence of the isopropyl groups at the 4- and 6-positions in this compound would likely direct nucleophilic attack to the 2-position. A common example of such a reaction is the Chichibabin reaction, where an amide anion attacks the pyridine ring to form an aminopyridine derivative. scribd.com

The reactivity of nicotinamide derivatives can be further understood by examining their molecular electrostatic potential (MEP). Negative regions (typically red or yellow in MEP maps) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For nicotinamide itself, the area around the carbonyl oxygen is a site of nucleophilic character, whereas the pyridine ring hydrogens and the amide group protons are electrophilic centers. frontiersin.org

Investigating Substitution Reactions on the Pyridine Ring

Substitution reactions on the pyridine ring of this compound are heavily influenced by the existing substituents. The two isopropyl groups are electron-donating, which can partially offset the electron-withdrawing effect of the ring nitrogen, though their primary influence is often steric.

One important strategy to modify the pyridine ring is through directed ortho metalation. clockss.org In this approach, a directing group on the ring coordinates to a strong base (like an organolithium reagent), which then removes a proton from an adjacent position. For a nicotinamide derivative, the amide group could potentially direct lithiation to the 2- or 4-position. However, the presence of the large isopropyl group at the 4-position would likely favor lithiation at the 2-position. The resulting organolithium intermediate can then react with various electrophiles to introduce new substituents. clockss.org

Another method to enhance the reactivity of the pyridine ring towards electrophilic substitution is by conversion to the corresponding N-oxide. wikipedia.orggcwgandhinagar.com Oxidation of the pyridine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This N-oxide group is activating and directs electrophilic attack to the 4-position. gcwgandhinagar.com Subsequent deoxygenation can then yield the 4-substituted pyridine. For this compound, this would offer a route to introduce a substituent at the sterically hindered 4-position, although the existing isopropyl group would still present a significant challenge.

The table below summarizes the expected outcomes of key substitution reactions on a generalized nicotinamide scaffold, with considerations for the specific case of this compound.

| Reaction Type | Reagent | Expected Position of Attack on Nicotinamide | Influence of 4,6-Diisopropyl Groups |

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | 3-position | Favors 3- or 5-position; steric hindrance at 4, 6. |

| Halogenation | Br₂/FeBr₃ | 3-position | Favors 3- or 5-position; steric hindrance at 4, 6. |

| Nucleophilic Substitution | |||

| Amination (Chichibabin) | NaNH₂ | 2- or 4-position | Likely favors 2-position due to steric hindrance at 4. |

| Directed Metalation | |||

| Lithiation | n-BuLi/LDA | 2- or 4-position (directed by amide) | Likely favors 2-position due to steric hindrance at 4. |

Rearrangement Processes and Isomerization Pathways

Nicotinamide and its derivatives can participate in several rearrangement and isomerization reactions. One notable transformation is the Zincke reaction, which involves the reaction of a pyridinium salt with a primary or secondary amine. wikipedia.orgpreprints.org This reaction opens the pyridine ring and subsequently reforms it to yield a new substituted pyridinium salt. While not a direct rearrangement of this compound itself, it represents a pathway for the transformation of related pyridinium compounds.

Isomerization is particularly relevant for the reduced forms of nicotinamide derivatives, such as dihydronicotinamides. nih.gov The most common and biologically active isomer is the 1,4-dihydropyridine. nih.gov However, under certain conditions, this can isomerize to the 1,2- or 1,6-dihydropyridine isomers. nih.govacs.org These isomerization processes can be influenced by factors like pH and the presence of other reactants. nih.gov For instance, the reduced form of nicotinamide riboside (NRH) has been shown to isomerize to the 1,6-isomer in the presence of its oxidized form, NR+. acs.org

Enzyme-catalyzed isomerization reactions are also known. For example, some flavoproteins can catalyze the isomerization of C=C bonds in substrates, a process that can be initiated by a hydride transfer from a reduced flavin cofactor, which is in turn regenerated by a nicotinamide cofactor like NADH. rsc.orgnih.gov While this is a reaction on a substrate and not the nicotinamide itself, it highlights the role of nicotinamide derivatives in facilitating isomerization.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving nicotinamide derivatives are crucial for understanding their behavior. For instance, in hydride transfer reactions, which are central to the function of NAD(P)H, the thermodynamics can differ significantly between isomers. The hydride transfer from a 1,2-dihydropyridine isomer is thermodynamically more favorable than from the corresponding 1,4-isomer. cornell.edu However, the reaction from the 1,2-isomer is kinetically slower, which is attributed to a more negative activation entropy. cornell.edu

Thermodynamic data, such as standard Gibbs energies of formation and enthalpies of formation, have been compiled for key reactions involving NAD⁺ and NADP⁺. nih.gov These values are essential for calculating equilibrium constants and predicting the spontaneity of reactions under various conditions (e.g., different pH and ionic strengths). nih.gov

The stability of nicotinamide derivatives is also a key consideration. Dihydropyridine forms are susceptible to degradation, particularly under aqueous conditions, through hydration of the double bonds. nih.gov The stability can be influenced by substituents on the pyridine ring. For example, aromatic substituents on the ring nitrogen can enhance stability through π-π stacking interactions. nih.gov

The table below presents conceptual kinetic and thermodynamic parameters for hydride transfer from dihydronicotinamide isomers.

| Parameter | 1,4-Dihydropyridine Isomer | 1,2-Dihydropyridine Isomer |

| Thermodynamics of Hydride Transfer | Less Favorable | More Favorable |

| Kinetics of Hydride Transfer | Faster | Slower |

| Activation Entropy (ΔS‡) | Less Negative | More Negative |

These parameters highlight the complex interplay between the structure of nicotinamide derivatives and their reactivity, where the thermodynamically preferred product is not always the one that is formed fastest.

Advanced Spectroscopic Characterization of 4,6 Diisopropylnicotinamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4,6-diisopropylnicotinamide and its analogs in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uq.edu.auuzh.ch

In the ¹H NMR spectrum of a di-substituted nicotinamide (B372718) like this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl groups are expected. The chemical shifts (δ), typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of each proton. libretexts.orgsavemyexams.com For instance, protons on the pyridine ring will appear at a lower field (higher ppm) due to the deshielding effect of the aromatic ring current. The protons of the isopropyl groups will appear at a higher field (lower ppm).

Spin-spin coupling between adjacent non-equivalent protons provides further structural insights by revealing the number of neighboring protons, which manifests as splitting of the NMR signals into multiplets (e.g., doublets, triplets, quartets). savemyexams.com For example, the methine proton of an isopropyl group, being adjacent to the six protons of the two methyl groups, would theoretically appear as a septet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is highly sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org

Concentration-dependent NMR studies can also be employed to investigate intermolecular interactions, such as self-association through hydrogen bonding, a phenomenon observed in nicotinamide and its derivatives. uq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Isopropyl CH Proton | 2.5 - 4.0 | 30 - 45 |

| Isopropyl CH₃ Protons | 1.0 - 1.5 | 20 - 25 |

| Amide NH₂ Protons | 5.0 - 8.5 (broad) | - |

| Carbonyl Carbon (C=O) | - | 165 - 175 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions. The amide proton signal is often broad and its position can be concentration and temperature dependent. msu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules. Each provides a unique "fingerprint" spectrum based on the characteristic vibrations of the chemical bonds within the molecule, allowing for the identification of functional groups and providing insights into molecular structure. pressbooks.pubmdpi.comnih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uni-muenster.de The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). specac.com

For this compound, characteristic IR absorption bands can be expected for the various functional groups present. The amide group will give rise to several distinct bands, including N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹, and a strong C=O (amide I) stretching band around 1650-1710 cm⁻¹. nih.govnih.gov The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ region. nih.gov The aliphatic C-H bonds of the isopropyl groups will also have characteristic stretching and bending vibrations.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. mdpi.com A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule to be Raman active. researchgate.net

Table 2: Key Vibrational Modes and Expected Wavenumber Ranges for this compound

| Vibrational Mode | Functional Group | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide (-CONH₂) | 3100 - 3500 | 3100 - 3500 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | 3000 - 3100 | Medium-Strong |

| Aliphatic C-H Stretch | Isopropyl Groups | 2850 - 3000 | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1710 | 1650 - 1710 | Very Strong (IR), Medium (Raman) |

| C=C, C=N Ring Stretch | Pyridine Ring | 1450 - 1620 | 1450 - 1620 | Medium-Strong |

| C-H Bend | Isopropyl Groups | 1350 - 1470 | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) and X-ray Spectroscopies (XRF, XPS) in Characterization

Ultraviolet-Visible (UV-Vis) and X-ray based spectroscopic techniques provide valuable information about the electronic structure and elemental composition of this compound and its analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly sensitive to molecules containing π-electron systems, such as aromatic rings and conjugated systems. bbec.ac.in

For this compound, the pyridine ring and the carbonyl group of the amide function as chromophores, which are responsible for its UV absorption. The spectrum would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the pyridine ring. UV-Vis spectroscopy is a versatile and non-invasive method for quantitative analysis and for studying electronic properties. ethz.ch

X-ray Spectroscopy:

X-ray based methods, such as X-ray Fluorescence (XRF) and X-ray Photoelectron Spectroscopy (XPS), offer elemental and chemical state information.

X-ray Fluorescence (XRF): This is a non-destructive technique used for elemental analysis. When a sample is irradiated with high-energy X-rays, it can cause the ejection of core-level electrons. The resulting vacancy is filled by an electron from a higher energy level, and the excess energy is released as a fluorescent X-ray. americanpharmaceuticalreview.com The energy of this emitted X-ray is characteristic of the element from which it originated. XRF can be used to detect and quantify the elemental composition of a sample, for instance, to check for the presence of any inorganic impurities or residual catalysts in a synthesized batch of this compound. americanpharmaceuticalreview.comrochester.edu

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ansto.gov.au In XPS, the sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed are measured. The binding energy of the electrons is characteristic of each element. Small shifts in these binding energies provide information about the chemical bonding environment (oxidation state, etc.) of the atoms. For this compound, XPS could be used to precisely determine the chemical states of the carbon, nitrogen, and oxygen atoms. ansto.gov.au

Application of Hyperspectral Imaging and Chemometric Methods in Analysis

The combination of advanced spectroscopic techniques with modern data analysis methods offers powerful new avenues for the characterization of this compound and its analogs.

Hyperspectral Imaging (HSI):

Hyperspectral imaging is a technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.comresearchgate.net An HSI system collects a "hypercube" of data, where for each pixel in the image, a complete spectrum (e.g., UV-Vis, NIR, or Raman) is recorded. mdpi.com This allows for the visualization of the spatial distribution of chemical components within a sample.

In the context of this compound, HSI could be applied to:

Assess the uniformity of the compound in a solid mixture or formulation.

Detect and identify impurities or different polymorphic forms.

Monitor chemical changes or degradation over time and space.

For example, by coupling a Raman spectrometer to a microscope, one could generate a hyperspectral Raman map of a sample, revealing the distribution of this compound based on its unique Raman fingerprint. nih.gov

Chemometric Methods:

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijsr.net Spectroscopic data, especially from techniques like HSI, can be vast and complex, making manual interpretation difficult. Chemometric methods are essential for handling these large datasets. acs.org

Commonly used chemometric techniques include:

Principal Component Analysis (PCA): A data reduction technique used to identify the main sources of variation in a dataset. It can be used for exploratory data analysis, pattern recognition, and classification.

Partial Least Squares (PLS) Regression: A predictive modeling technique used to correlate spectral data with quantitative properties of the sample.

Classification Algorithms: Methods like Support Vector Machines (SVM) can be trained to classify samples based on their spectral data. nih.gov

In the analysis of this compound, chemometrics could be used to build quantitative calibration models from IR or Raman spectra to determine its concentration in a mixture, or to develop classification models to distinguish it from its analogs. ijsr.netacs.org Baseline correction algorithms are also a crucial chemometric tool for improving the quality of spectral data, particularly in Raman spectroscopy. rsc.org

Computational and Theoretical Studies on 4,6 Diisopropylnicotinamide

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Molecular Conformation

No published studies were found that have employed Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to specifically investigate the electronic structure, molecular geometry, or conformational preferences of 4,6-diisopropylnicotinamide. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, which are fundamental to understanding its reactivity and interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There is no available research detailing the use of molecular dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations are instrumental in understanding how a molecule behaves over time, including the flexibility of its structure and its interactions with surrounding molecules, such as solvents or biological macromolecules. Without such studies, the dynamic behavior and interaction patterns of this compound remain computationally uncharacterized.

Theoretical Studies on Organolithium Aggregates and Deaggregation Pathways Relevant to Synthesis

The synthesis of substituted pyridines can sometimes involve the use of organolithium reagents. Theoretical studies are often used to understand the structure of organolithium aggregates and the mechanisms of deaggregation, which are crucial for reactivity. However, no computational studies specifically modeling these aspects in the context of the synthesis of this compound have been reported.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. Current time information in Bangalore, IN. This allows for the prediction of the most likely reaction pathways. There are no published computational studies that predict or analyze the reaction mechanisms and associated transition states specifically for the synthesis or reactions of this compound.

In Silico Approaches to Structure-Activity Relationship (SAR) Derivations

In silico methods are frequently used to derive Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. These studies are vital in drug discovery and materials science. A search of the scientific literature did not uncover any in silico SAR studies focused on this compound or a series of analogs that would allow for such an analysis.

Coordination Chemistry of 4,6 Diisopropylnicotinamide As a Ligand

Ligand Binding Modes and Donor Atom Characteristics of Nicotinamide (B372718)

Nicotinamide is a versatile ligand possessing three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the amide group. uri.edu However, it most commonly functions as a monodentate ligand, coordinating to metal ions through the pyridine ring nitrogen. uri.eduresearchgate.netresearchgate.net This mode of coordination is favored as the pyridine nitrogen is a relatively strong Lewis base.

In some instances, nicotinamide can act as a bridging ligand, linking two metal centers. uri.edu Bidentate coordination, involving both the pyridine nitrogen and the carbonyl oxygen, is rare. researchgate.net There are no known complexes where nicotinamide coordinates solely through the oxygen atom. researchgate.net The specific binding mode is influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

The binding of nicotinamide and its analogs has also been studied in biological systems, such as in NAD+ riboswitches, where binding occurs primarily through the nicotinamide moiety via hydrogen bonding and stacking interactions with the pyridyl ring. oup.comnih.gov

Table 1: Potential Donor Sites and Common Binding Modes of Nicotinamide Ligands

| Donor Atom | Description | Common Binding Mode | Reference |

|---|---|---|---|

| Pyridine Nitrogen | Nitrogen atom within the aromatic pyridine ring. | Monodentate (Most Common) | researchgate.net, researchgate.net, uri.edu |

| Carbonyl Oxygen | Oxygen atom of the amide group (-CONH2). | Bidentate (Rare, with Pyridine N), Bridging | nih.gov, researchgate.net |

| Amide Nitrogen | Nitrogen atom of the amide group (-CONH2). | Rarely involved in coordination. | uri.edu |

Synthesis and Structural Characterization of Metal-Nicotinamide Complexes

The synthesis of metal-nicotinamide complexes is typically achieved through direct reaction of a metal salt (e.g., chlorides, nitrates) with the nicotinamide ligand in a suitable solvent, such as water, methanol (B129727), or ethanol. mdpi.com The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or cooling. mdpi.com For example, new group VI B metal carbonyl complexes with nicotinamide have been synthesized by reacting photochemically generated complex precursors with nicotinamide in methanol at room temperature, yielding facial geometry complexes.

A variety of physicochemical and spectroscopic techniques are employed for the structural characterization of these complexes.

Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the complex. mdpi.combohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is crucial for identifying the ligand's coordination mode. Coordination through the pyridine nitrogen is confirmed by shifts in the pyridine ring vibration bands. researchgate.netdergipark.org.tr If the carbonyl group were involved in bonding, a shift in the ν(C=O) stretching frequency would be observed. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and helps in deducing the geometry around the metal ion. researchgate.netbohrium.com

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy can confirm the structure of diamagnetic complexes in solution, with shifts in proton signals indicating the coordination environment. bohrium.com

Single-Crystal X-ray Diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.com

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. bohrium.com

Table 2: Examples of Synthesized Metal-Nicotinamide Complexes

| Complex Formula | Metal Ion | Synthesis Note | Reference |

|---|---|---|---|

| [Cd(NA)₂(NO₃)₂(H₂O)₂] | Cd(II) | Reaction of CdCO₃ with nitric acid and nicotinamide (NA). | mdpi.com |

| [M(ONO)₂(NA)₂] (M = Co, Ni, Cu, Zn, Cd, Hg) | Various M(II) | Synthesized using nicotinamide as the primary ligand and nitrite (B80452) as the secondary ligand. | researchgate.net |

| fac-[M(CO)₃(nicotinamide)₃] (M = Cr, Mo, W) | Cr(0), Mo(0), W(0) | Reaction of metal carbonyl precursors with three equivalents of nicotinamide. | |

| [M(NA)(Phen)(H₂O)₃]Cl₂ (M = Co, Ni, Cu) | Co(II), Ni(II), Cu(II) | Mixed-ligand complex with 1,10-phenanthroline (B135089) (Phen). | bohrium.com |

Geometrical Isomerism and Coordination Number Analysis in Metal Complexes

Geometrical isomerism is a key feature in the stereochemistry of coordination compounds, arising from the different possible spatial arrangements of ligands around a central metal ion. numberanalytics.comlibretexts.org This is particularly common in square planar and octahedral complexes. libretexts.orgscience-revision.co.uk For octahedral complexes with a general formula of MA₄B₂, where A and B are different ligands, cis and trans isomers are possible. libretexts.org In the cis isomer, the B ligands are adjacent (90° apart), while in the trans isomer, they are opposite (180° apart). For MA₃B₃ complexes, facial (fac) and meridional (mer) isomers can exist. libretexts.org

In complexes involving nicotinamide (NA) and its derivatives, a range of coordination numbers and geometries are observed.

Coordination Number 6: This is the most common coordination number, typically resulting in an octahedral or distorted octahedral geometry. bohrium.comresearchgate.netresearchgate.netbohrium.com For example, in the complex [Ni(na)₂(H₂O)₄]Cl₂, the nickel(II) ion is octahedrally coordinated. researchgate.net Mixed ligand complexes such as [Co(NA)(Phen)(H₂O)₃]Cl₂ also exhibit an octahedral structure. bohrium.com

Coordination Number 7: Higher coordination numbers are also possible. In the cadmium complex [Cd(NA)₂(NO₃)₂(H₂O)₂], the cadmium ion has a distorted pentagonal bipyramid geometry, resulting in a coordination number of 7. mdpi.com

Coordination Number 4: Tetrahedral geometries are observed for some complexes, such as [Zn(na)₂Cl₂]. researchgate.net

The introduction of bulky 4,6-diisopropyl groups in 4,6-diisopropylnicotinamide would significantly increase steric demands. In an octahedral complex of the type [M(4,6-diisopropyl-NA)₂X₄], this steric bulk would likely cause the two bulky nicotinamide ligands to adopt a trans configuration to minimize steric repulsion between them.

Table 3: Coordination Geometries in Representative Metal-Nicotinamide Complexes

| Complex | Metal Ion | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| [Cd(NA)₂(NO₃)₂(H₂O)₂] | Cd(II) | 7 | Distorted Pentagonal Bipyramid | mdpi.com |

| [Cd(NA)₂(NO₃)₂(H₂O)₂]·2NA | Cd(II) | 6 | Regular Octahedron | mdpi.com |

| [Ni(NA)₂(H₂O)₄]Cl₂ | Ni(II) | 6 | Octahedral | researchgate.net |

| [M(ONO)₂(NA)₂] (M=Co, Ni, Cu) | M(II) | 6 | Distorted Octahedral | researchgate.net |

| [Zn(na)₂Cl₂] | Zn(II) | 4 | Tetrahedral | researchgate.net |

Electronic Properties and Bonding Theories in this compound Metal Complexes

The electronic properties of metal-nicotinamide complexes are primarily investigated using UV-Vis spectroscopy and magnetic susceptibility measurements, often complemented by theoretical calculations.

UV-Visible Spectroscopy: The electronic spectra of free nicotinamide show absorption bands corresponding to n → π* and π → π* transitions. scispace.com Upon coordination to a metal ion, these intra-ligand transitions often shift in wavelength. researchgate.net Additionally, new bands appear in the visible region due to d-d electronic transitions within the metal d-orbitals. The position and number of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral) and the ligand field strength, as described by Ligand Field Theory. researchgate.netbohrium.com For instance, the electronic absorption spectra of cadmium and mercury complexes with nicotinamide are very similar, suggesting that the bonding pattern within the organic ligand part remains largely unchanged upon complexation. scispace.com

Magnetic Susceptibility: This technique is used to determine the number of unpaired electrons in a complex, which in turn helps to elucidate its electronic structure and geometry. For example, Co(II), Ni(II), and Cu(II) complexes of nicotinamide are typically paramagnetic, consistent with unpaired electrons in an octahedral or tetrahedral field, while Zn(II) complexes are diamagnetic as expected for a d¹⁰ ion. researchgate.netdergipark.org.tr

Bonding Theories: The interaction between the metal ion and the this compound ligand can be described using Lewis acid-base theory, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand acts as a Lewis base (electron pair donor). nih.govuomustansiriyah.edu.iq The isopropyl groups are electron-donating, which slightly increases the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridine nitrogen.

Theoretical Calculations: Density Functional Theory (DFT) is a powerful tool used to model the electronic structure, geometry, and vibrational frequencies of these complexes. bohrium.comfrontiersin.org These calculations can provide insights into the nature of the metal-ligand bond, orbital energies, and help interpret experimental spectroscopic data. researchgate.netacs.org Molecular electrostatic potential (MESP) mapping can predict the nucleophilic and electrophilic sites of the molecule, confirming the likely points of coordination. frontiersin.org

Table 4: Representative Electronic Absorption Data for Nicotinamide and its Complexes

| Compound | Absorption Bands (nm) | Assignment | Reference |

|---|---|---|---|

| Nicotinamide (Ligand) | 207, 259 | n → σ* and π → π | scispace.com |

| Nicotinic Acid (Ligand) | 235.5, 258 | n → π and π → π* | scispace.com |

| [Cu(NA)(Phen)(H₂O)₃]Cl₂ | ~647 | d-d transition | bohrium.com, researchgate.net |

| [Co(NA)(Phen)(H₂O)₃]Cl₂ | 505, 645, 761 | d-d transitions | bohrium.com, researchgate.net |

| [Ni(NA)(Phen)(H₂O)₃]Cl₂ | 654, 721, 876 | d-d transitions | bohrium.com, researchgate.net |

Potential Applications in Metal-Organic Frameworks and Catalysis

Ligands containing pyridyl and amide functionalities, such as this compound, are excellent candidates for building blocks in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials formed by the coordination of metal ions or clusters with organic linkers. researchgate.netnih.gov The structure of the organic ligand dictates the topology and properties of the resulting framework.

Metal-Organic Frameworks (MOFs): The nicotinamide moiety can link metal centers, creating 1D, 2D, or 3D architectures with well-defined pores and channels. researchgate.net The amide groups within the framework can provide hydrogen bonding sites, influencing guest-host interactions. rsc.org The bulky isopropyl groups of this compound would create more hydrophobic and sterically constrained pores within a MOF, which could be advantageous for size-selective separation or catalysis. rsc.org MOFs constructed from similar ligands have shown promise for encapsulating and delivering drugs and for gas storage. nih.gov

Catalysis: Metal complexes and MOFs derived from nicotinamide-type ligands have potential applications in catalysis.

Heterogeneous Catalysis: MOFs can act as heterogeneous catalysts. For instance, a microporous Pb(II) MOF assembled from an isonicotinamide-derived ligand showed size-selective catalytic activity for the Knoevenagel condensation reaction. rsc.org The uniform pore size of MOFs allows them to act as "nanoreactors," providing a confined environment for chemical reactions. nih.gov

Nicotinamide Cofactor Regeneration: The regeneration of nicotinamide adenine (B156593) dinucleotide cofactors [NAD(P)H] is crucial for many enzymatic and chemo-enzymatic processes. MOFs have been designed to act as "electron buffer tanks" to facilitate the photocatalytic regeneration of NADH, mimicking natural photosynthesis. researchgate.net In these systems, the MOF structure helps to coordinate electron transfer and utilization, enhancing the efficiency of the catalytic cycle. researchgate.net

Homogeneous Catalysis: Simple metal complexes with ligands like dipicolinic acid (structurally related to nicotinamide derivatives) are known to be active in catalysis. ajol.info The specific coordination environment provided by the ligand is crucial for the catalytic activity of the metal center.

The unique combination of a pyridyl coordination site, an amide group for hydrogen bonding, and bulky, hydrophobic isopropyl groups makes this compound a promising ligand for developing novel MOFs and catalysts with tailored properties.

Supramolecular Interactions and Self Assembly of 4,6 Diisopropylnicotinamide Scaffolds

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another (the guest), driven by molecular recognition. nih.gov Nicotinamide (B372718) and its derivatives are versatile participants in such phenomena, capable of acting as both host and guest. The pyridine (B92270) nitrogen and the amide group are primary sites for recognition, readily forming hydrogen bonds. mdpi.comroyalsocietypublishing.org

For 4,6-diisopropylnicotinamide, the two isopropyl groups would significantly alter its recognition properties. These bulky, hydrophobic groups would create a more defined and sterically shielded cavity around the pyridine ring. This could enhance selectivity for guests that are complementary in size and shape, fitting snugly within the pocket created by the alkyl groups. This principle is central to the design of synthetic receptors. nih.gov Conversely, the steric hindrance could prevent the binding of substrates that readily interact with unsubstituted nicotinamide. The increased hydrophobicity may also promote the binding of nonpolar guest molecules in aqueous environments through the hydrophobic effect, a key driving force in biological recognition events. thno.org

In one study, a metallo-organic helicate featuring pyridine-based ligands was shown to bind electron-rich aromatic guests like pyrene (B120774) through π-π interactions. scielo.br It is conceivable that a supramolecular host constructed from this compound could offer a unique binding environment, where van der Waals interactions with the isopropyl groups and potential π-π stacking contribute to guest stabilization.

Design and Fabrication of Supramolecular Assemblies Utilizing Nicotinamide Derivatives

Nicotinamide derivatives are excellent building blocks (synthons) for crystal engineering and the fabrication of supramolecular materials. nih.govfrontiersin.org Their dual functionality—the pyridine ring for metal coordination and the amide group for robust hydrogen bonding—allows for the construction of diverse and complex architectures, from discrete molecular assemblies to extended polymers. rsc.org

The design of assemblies using this compound would leverage the steric influence of the isopropyl groups as a key control element. These groups could direct the self-assembly process, preventing dense packing and favoring the formation of more open or porous structures. This is a common strategy in the creation of functional materials for applications like sensing or sequestration. royalsocietypublishing.org For example, while simple nicotinamides might form flat, sheet-like structures, the diisopropyl derivative could be engineered to form 1D chains or 3D networks with defined channels. The choice of solvent, counter-ions, and metal centers (in coordination complexes) would provide additional layers of control over the final architecture. iucr.org

The modification of building blocks is a cornerstone of supramolecular design, where even slight changes to a monomer can lead to assemblies with vastly different properties. nih.gov The introduction of the two isopropyl groups represents a significant modification that could be exploited to fabricate novel materials with tailored functions.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) in Self-Assembly

The self-assembly of nicotinamide scaffolds is governed by a hierarchy of non-covalent interactions. sioc-journal.cn These forces, while individually weak, act cooperatively to direct the formation of stable, ordered structures. Key interactions include hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.org

Hydrogen Bonding: The amide group of nicotinamide is a powerful hydrogen-bonding motif. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This often leads to the formation of a highly predictable and robust amide-amide homosynthon (specifically, an R²₂(8) graph set), which links molecules into tapes or layers. nih.gov In this compound, this primary interaction would still be present. However, the bulky isopropyl groups could introduce steric strain that might disfavor the planarity required for optimal R²₂(8) synthon formation, potentially leading to alternative, less common hydrogen-bonding networks or twisted arrangements. The pyridine nitrogen also acts as a hydrogen bond acceptor, an interaction that would be sterically hindered by the adjacent isopropyl group at the 6-position. mdpi.com

The interplay of these forces dictates the final supramolecular architecture. The table below summarizes the typical energies of these non-covalent interactions.

| Interaction Type | Typical Energy (kJ/mol) | Key Features in this compound |

| Hydrogen Bonding | 5 - 100 | Primary amide-amide (N-H···O=C) interactions are expected; pyridine-N acceptor site is sterically hindered. nih.govmdpi.com |

| Dipole-Dipole | 5 - 20 | Arises from the polar amide group and pyridine ring. |

| π-π Stacking | 0 - 50 | Interaction between pyridine rings; likely offset due to steric hindrance from isopropyl groups. frontiersin.org |

| van der Waals | < 5 (per contact) | Significantly increased due to large surface area of isopropyl groups, contributing substantially to packing energy. |

| Hydrophobic Effect | Variable | Enhanced hydrophobicity promotes self-assembly in polar solvents to minimize contact with water. |

Dynamic Nature of Supramolecular Bonds in Functional Material Design

A defining characteristic of supramolecular polymers is their dynamic nature, which arises from the reversibility of the non-covalent bonds connecting the monomers. tandfonline.com20.210.105 Unlike covalent polymers, supramolecular assemblies are in a constant state of equilibrium, with monomers exchanging between the assembled state and the solution. tandfonline.com This dynamism imparts valuable properties to materials, such as self-healing, responsiveness to stimuli (e.g., temperature, pH), and adaptability. thno.orgtandfonline.com

Assemblies of this compound would inherently possess this dynamic character. The hydrogen bonds and van der Waals forces holding the structure together can be broken and reformed, allowing the material to reconfigure or repair itself. The kinetics of these dynamic processes, such as the rate of monomer exchange, would be influenced by the specific packing of the molecules. nih.govacs.org For instance, strong, cooperative hydrogen bonding combined with significant van der Waals interactions from the isopropyl groups might lead to a more tightly packed, less dynamic structure compared to simpler amides. This "tight packing" can slow down the exchange of monomers with the surrounding solvent. nih.gov The ability to tune these dynamics by modifying the monomer structure is a key principle in the design of advanced, functional materials. acs.org

Influence of Supramolecular Architecture on Chemical Processes

The architecture of a supramolecular assembly can create unique, confined environments that influence chemical reactions, a field known as supramolecular catalysis. mdpi.comwikipedia.org By mimicking the active sites of enzymes, these assemblies can pre-organize reactants, stabilize transition states, and enhance reaction rates and selectivities. wikipedia.orgwiley-vch.de

A supramolecular assembly of this compound could function as a nanoreactor. The hydrophobic pockets created by the isopropyl groups could selectively bind nonpolar substrates, increasing their effective concentration and facilitating reactions. The pyridine and amide functionalities could act as catalytic sites within this confined space. For example, systems using pyridine-based ligands have been shown to catalyze reactions like hydroformylation and Diels-Alder cycloadditions with high selectivity, which is dictated by the catalyst's structure. wikipedia.orgwiley-vch.de

Furthermore, the nicotinamide moiety itself is a redox-active coenzyme (as part of NADH), and incorporating it into an ordered assembly could influence its electrochemical properties. royalsocietypublishing.orgnih.gov The specific architecture could control the accessibility of the redox-active site and modulate its reduction potential, opening possibilities for creating materials for artificial photosynthesis or biocatalysis. The design of such systems often involves modifying the nicotinamide structure to enhance stability or catalytic efficiency. nih.govrsc.org The unique steric and electronic environment provided by the 4,6-diisopropyl derivative could lead to novel catalytic functions.

Advanced Research Directions and Future Perspectives for 4,6 Diisopropylnicotinamide

Innovations in Synthetic Strategies and Methodologies

The synthesis of functionalized nicotinamides is continually evolving, with a strong emphasis on greener, more efficient, and sustainable methods. While traditional synthetic routes to compounds like 4,6-diisopropylnicotinamide exist, future advancements are likely to be driven by novel catalytic systems and process technologies.

Recent breakthroughs in biocatalysis, for instance, have demonstrated the use of enzymes like lipase (B570770) from Candida antarctica (Novozym® 435) for the synthesis of various nicotinamide (B372718) derivatives. rsc.orgrsc.org This enzymatic approach offers high selectivity and operates under mild conditions, significantly reducing the environmental impact compared to conventional chemical methods. rsc.orgrsc.org The application of continuous-flow microreactors in these biocatalytic processes has further accelerated reaction times, improving yields and facilitating easier scalability. rsc.orgrsc.org Adapting such green methodologies to the synthesis of this compound could provide a more sustainable and economically viable production route.

Another innovative strategy involves the use of novel building blocks for the construction of substituted pyridines. The development of 2,6-bis(trimethyltin)pyridine as a versatile precursor in Stille-type cross-coupling reactions has opened up new avenues for creating complex pyridine-based ligands. cmu.edu This method avoids the often harsh conditions required for lithiation and can be more tolerant of various functional groups. cmu.edu Exploring the application of this and other organometallic-based strategies could lead to more efficient and modular syntheses of this compound and its derivatives, allowing for the introduction of diverse functionalities.

Table 1: Comparison of Synthetic Strategies for Nicotinamide Derivatives

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis in Continuous-Flow Microreactors | Utilizes enzymes (e.g., lipases) in a continuous process. | Greener synthesis, mild reaction conditions, high selectivity, faster reaction times, improved yields, easier scalability. rsc.orgrsc.org |

| Novel Building Blocks (e.g., Stannylated Pyridines) | Employs pre-functionalized pyridine (B92270) rings for cross-coupling reactions. | Avoids harsh reagents (e.g., organolithiums), greater functional group tolerance, modular and efficient. cmu.edu |

| Traditional Chemical Synthesis | Often involves multi-step processes with functional group interconversions. | Established and well-understood reaction pathways. |

Unexplored Reactivity and Transformative Potential

The presence of two bulky isopropyl groups on the pyridine ring of this compound imparts significant steric hindrance, which is expected to give rise to unusual reactivity and transformative potential. The study of sterically hindered pyridines is a burgeoning field, with research revealing unique catalytic and reactive properties.

For example, the strained ion-pair interactions of sterically hindered pyridinium (B92312) salts have been exploited as mild and efficient organocatalysts for SN2 type glycosylation reactions. acs.org The steric bulk of the pyridine derivative plays a crucial role in this reactivity. acs.org It is conceivable that this compound could be transformed into a pyridinium salt that exhibits similar or novel catalytic activities.

Furthermore, the direct functionalization of pyridine C–H bonds is a major focus in modern organic synthesis, as it provides a more atom-economical route to substituted pyridines. beilstein-journals.orgwiley.com While the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution, various transition-metal-catalyzed and radical-based methods have been developed to overcome this challenge. beilstein-journals.orgacs.org The specific substitution pattern and steric environment of this compound could influence the regioselectivity of such C–H functionalization reactions, potentially leading to novel and selectively substituted derivatives that are otherwise difficult to access. The unique electronic and steric properties of this compound could also be harnessed in the context of frustrated Lewis pairs, where the steric hindrance prevents the formation of a classical adduct, leading to unique reactivity. researchgate.netresearchgate.net

Expansion of Applications in Chemical Biology and Advanced Materials

The unique structural features of this compound suggest a range of potential applications in both chemical biology and the development of advanced materials.

In the realm of chemical biology, nicotinamide and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.comacs.org The specific biological effects are often highly dependent on the substitution pattern of the nicotinamide core. The diisopropyl groups in this compound could modulate its biological activity, potentially leading to the discovery of new therapeutic agents. A fascinating study demonstrated that the encapsulation of N,N-diisopropylnicotinamide within a water-soluble supramolecular assembly can significantly accelerate the rotation of the amide bond. osti.gov This highlights how the hydrophobic isopropyl groups can interact with biological or artificial cavities, a principle that could be exploited in the design of enzyme inhibitors or molecular probes.

The field of advanced materials is increasingly relying on precisely designed molecular components. Pyridine-based ligands are fundamental building blocks in supramolecular chemistry and the construction of functional materials due to their rich coordination chemistry. acs.orgresearchgate.net The steric bulk of the isopropyl groups in this compound could be used to control the architecture of metal-organic frameworks (MOFs) or coordination polymers. This steric control can influence the porosity, stability, and catalytic activity of the resulting materials. acs.org For instance, in the development of porous organic polymers for CO2 capture, the structure of the pyridine-based linkers plays a critical role in the material's performance. rsc.org

Table 2: Potential Applications of this compound

| Field | Potential Application | Rationale |

| Chemical Biology | Novel therapeutic agents (antimicrobial, anticancer) | The diisopropyl groups can modulate the biological activity of the nicotinamide scaffold. mdpi.comacs.org |

| Molecular probes and enzyme inhibitors | The hydrophobic isopropyl groups can mediate interactions with biological cavities. osti.gov | |

| Advanced Materials | Building block for MOFs and coordination polymers | The steric hindrance of the isopropyl groups can control the architecture and properties of the resulting materials. acs.orgresearchgate.net |

| Component of porous organic polymers | The structure of the pyridine-based unit can influence gas sorption properties. rsc.org |

Synergistic Integration of Computational and Experimental Approaches

The future exploration of this compound will undoubtedly benefit from a synergistic integration of computational and experimental techniques. Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, has become an indispensable tool for predicting the properties and reactivity of molecules. scispace.comsemanticscholar.orgeurjchem.comresearchgate.netbohrium.comresearchgate.net

For this compound, DFT calculations can provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. semanticscholar.orgresearchgate.net This information can be used to predict its behavior in various chemical reactions and to rationalize experimental observations. For example, computational studies on other pyridine derivatives have been successfully used to predict their corrosion inhibition potential and to understand the mechanism of their interaction with metal surfaces. scispace.comeurjchem.com

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors. semanticscholar.orgbohrium.com This in silico screening can help to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. semanticscholar.orgbohrium.com The combination of computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop that can guide the design of new functional molecules based on the this compound scaffold. bohrium.comresearchgate.net This integrated approach will be crucial for unlocking the full transformative potential of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Diisopropylnicotinamide, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing 4,6-disubstituted pyrimidine-2-thiols with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base (13 hours, equimolar ratios). Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions), and stoichiometric ratios of reagents. Impurities from incomplete substitution can reduce yields, necessitating purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., isopropyl groups at positions 4 and 6).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Use trifluoroacetic acid (TFA) in the mobile phase to improve peak resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns.

- Cross-referencing with synthetic intermediates (e.g., pyrimidine-thiol precursors) ensures structural consistency .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Similar nicotinamide derivatives degrade via hydrolysis under humid conditions; thus, desiccants like silica gel are recommended. For long-term stability (>6 months), lyophilization and storage under inert gas (e.g., argon) are advised .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test alternatives to acetone (e.g., DMF, THF) to enhance solubility of intermediates.

- Catalyst Optimization : Replace K₂CO₃ with stronger bases (e.g., DBU) or phase-transfer catalysts to accelerate kinetics.

- Molar Ratios : Adjust reagent stoichiometry (e.g., excess ethyl chloroacetate) to drive reactions to completion.

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How to address discrepancies in spectroscopic data when synthesizing this compound?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify byproducts (e.g., unreacted pyrimidine-thiols).

- Isotopic Labeling : Use deuterated analogs (e.g., nicotinamide-d₄) as internal standards to distinguish target peaks from contaminants .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR/IR signals caused by conformational isomers .

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation) .

- Antioxidant Potential : Conduct DPPH radical scavenging assays. Compare absorbance at 517 nm against ascorbic acid standards.

- Synergistic Studies : Combine with known inhibitors (e.g., paclitaxel) to assess additive or antagonistic effects using Chou-Talalay models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.